N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methoxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Another method involves the reduction of N-(4-nitro-2-methoxyphenyl)-2,2-dimethylpropanamide using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the nitro group to an amino group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylpropanamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a methoxy group allows for versatile chemical modifications, while the dimethylpropanamide moiety provides stability and lipophilicity.
Biological Activity
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound with notable biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound is classified as an amide and is characterized by the presence of an amino group and a methoxy group. Its chemical structure allows for various interactions at the molecular level, making it a candidate for multiple biological applications, particularly in enzyme inhibition and protein interactions.
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. Key mechanisms include:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of diseases that involve enzyme dysregulation.
- Protein Interactions : The methoxy group enhances lipophilicity, facilitating the compound's penetration through cell membranes and allowing it to interact with intracellular targets.
- Stabilization of Complexes : The dimethylpropanamide moiety can engage with hydrophobic pockets in proteins, stabilizing the compound-protein complex and affecting cellular signaling pathways.
Biological Activity and Applications
Research has highlighted several areas where this compound exhibits significant biological activity:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by inducing apoptosis in cancer cells. For example, it has shown potential against various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
- Enzyme Inhibition Studies : The compound has been used in studies focused on enzyme inhibition. It has demonstrated inhibitory effects on enzymes such as arginase, which plays a crucial role in cancer progression and immune response regulation.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits arginase activity | |
Protein Interaction | Modulates protein function through binding |
Case Studies
Several case studies have assessed the biological activity of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- Research conducted on various cancer cell lines indicated that this compound inhibited cell proliferation significantly. The IC50 values reported were in the micromolar range, indicating effective bioactivity against target cells.
-
Mechanistic Studies :
- Detailed mechanistic studies revealed that treatment with this compound resulted in significant morphological changes in treated cells, including membrane blebbing and mitochondrial damage—hallmarks of apoptosis. These findings suggest that the compound could be further investigated as a potential therapeutic agent for cancer treatment.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNWZDYAAXRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359354 | |
Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108792-09-2 | |
Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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